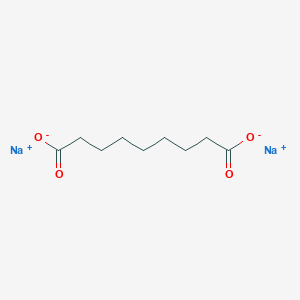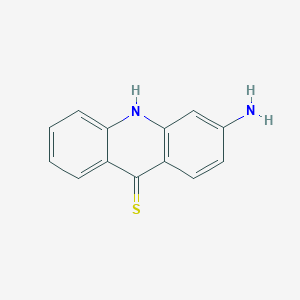
3-amino-10H-acridine-9-thione
Descripción general
Descripción
3-amino-10H-acridine-9-thione is a compound with the molecular formula C13H10N2S . It is a derivative of acridine , a class of compounds that have been found in natural plants and marine organisms .
Synthesis Analysis
Acridine derivatives, including 3-amino-10H-acridine-9-thione, have been synthesized through various routes . The synthesis of these compounds often involves the attachment of different functional groups to the acridine core .Molecular Structure Analysis
The molecular structure of 3-amino-10H-acridine-9-thione consists of an acridine core with an amino group at the 3-position and a thione group at the 9-position .Physical And Chemical Properties Analysis
3-amino-10H-acridine-9-thione has a molecular weight of 226.30 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 70.1 Ų .Aplicaciones Científicas De Investigación
Tautomerism and Structural Studies
- Thione-Thiol Tautomerism : A study by Karpenko et al. (2018) investigated the thione-thiol equilibrium of 1,3,4-oxadiazol2-thione with acridine 9(10H)-one, showing the prevalence of the thione form and establishing reaction centers (Karpenko, Omelyanchik, & Panasenko, 2018).
- Chemical Shifts and Tautomerism : Avellaneda et al. (2002) provided insights into hydrogen bond and amino-imino tautomerism in acridin-9(10H)-ones, with detailed NMR analysis (Avellaneda, Robin, Faure, Périchaud, & Galy, 2002).
Biological and Medical Applications
- Inhibition of Trypanosoma cruzi Trypanothione Reductase : Bonse et al. (1999) explored 9-amino and 9-thioacridines as inhibitors of trypanothione reductase in Trypanosoma cruzi, a causative agent of Chagas' disease (Bonse, Santelli-Rouvier, Barbe, & Krauth-Siegel, 1999).
- Anticancer Activity : Arya et al. (2015) studied 9-amino acridine derivatives for their anticancer activity against various human cancer cell lines, finding certain compounds with significant inhibitory effects (Arya, Kumar, Kumar, Roy, & Sondhi, 2015).
Chemical Reactivity and Synthesis
- Photosensitized Desulfurization : Suzuki et al. (1982) researched the photosensitized oxygenation of acridine derivatives, converting thiones to ketones and observing chemiluminescence (Suzuki, Sano, Wakatsuki, Tani, & Izawa, 1982).
Nucleic Acid Interactions and Drug Development
- RNA Polymerase Inhibition : Nicholson and Peacocke (1966) demonstrated the inhibition of DNA-primed RNA polymerase by aminoacridines, with implications for understanding their mechanism of action in biological systems (Nicholson & Peacocke, 1966).
- Oligonucleotide Binding : Asseline et al. (1985) studied oligothymidylates covalently linked to acridine, revealing insights into DNA binding and stability influenced by acridine derivatives (Asseline, Nguyen, & Hélène, 1985).
Propiedades
IUPAC Name |
3-amino-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSGVQQFOFVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394371 | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-10H-acridine-9-thione | |
CAS RN |
129821-08-5 | |
| Record name | 3-Aminothioacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9(10H)-thioacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



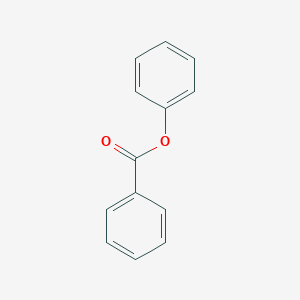
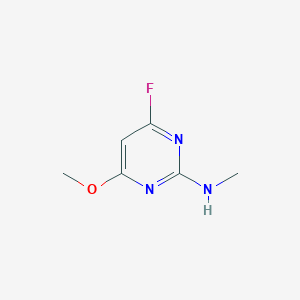
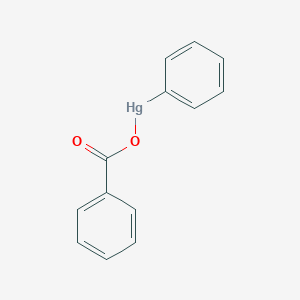
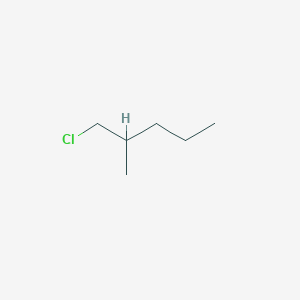
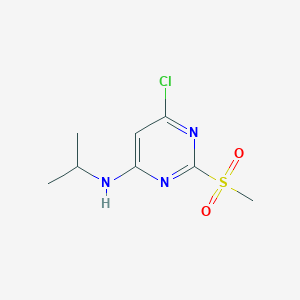
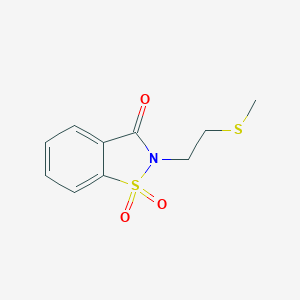
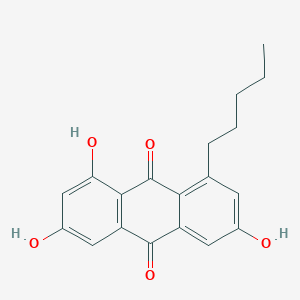
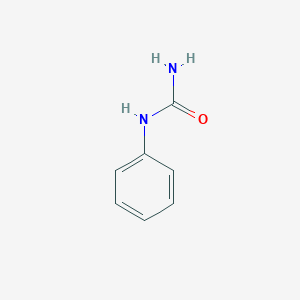
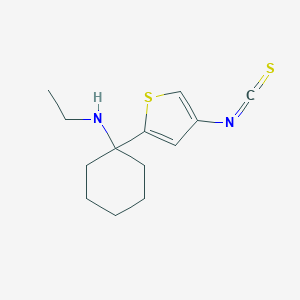
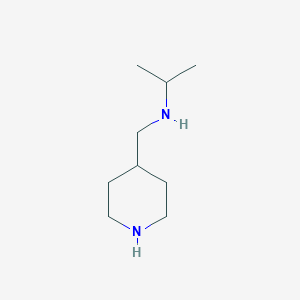
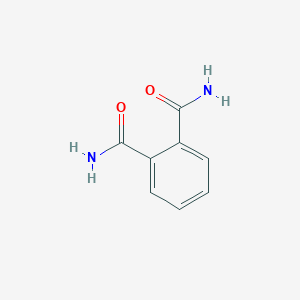
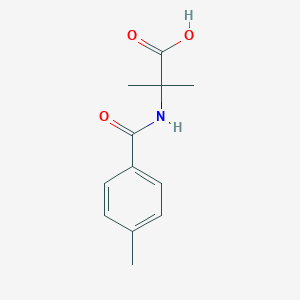
![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
